4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile
Description
4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by its multifunctional substituents:
- 6-Methylsulfanyl (SCH₃): A sulfur-containing group that influences electronic properties and metabolic stability.
- 2-(Phenylsulfanyl)methyl (C₆H₅SCH₂): A bulky aromatic substituent affecting steric interactions and lipophilicity.
- 5-Carbonitrile (CN): A polar group contributing to molecular rigidity and binding affinity.
These methods typically involve condensation of aldehydes, nitriles, and amines, followed by cyclization .
Properties
IUPAC Name |
4-amino-6-methylsulfanyl-2-(phenylsulfanylmethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-18-13-10(7-14)12(15)16-11(17-13)8-19-9-5-3-2-4-6-9/h2-6H,8H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBRHGMCVQBXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)N)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Addition of Methylsulfanyl and Phenylsulfanyl Groups: These groups can be introduced through thiolation reactions using methylthiol and phenylthiol reagents.
Incorporation of the Carbonitrile Group: The carbonitrile group can be added through a cyanation reaction using cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Alkylation of 2-Mercaptopyrimidine
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Method : Reaction with alkylating agents (e.g., mesylates or halides) to introduce sulfur-containing substituents.
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Application : Used to form thioalkyl derivatives, as described in patents for related pyrimidine compounds .
Multicomponent Reactions
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Reagents : α-Cyanoketones, aldehydes, and guanidines.
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Conditions : One-pot synthesis under basic or catalytic conditions (e.g., sodium hydroxide in ethanol) .
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Yield : Moderate to excellent (45–89%) for structurally similar derivatives .
Reaction Mechanism
The formation of pyrimidine-5-carbonitriles typically involves:
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Condensation : Nucleophilic attack of malononitrile or α-cyanoketone on an aldehyde carbonyl group.
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Cyclization : Intramolecular nucleophilic addition to form the pyrimidine ring.
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Elimination : Loss of small molecules (e.g., water, methanethiol) to achieve aromatization .
For derivatives with sulfur substituents (e.g., methylsulfanyl), S-alkylation or S-methylation steps may occur post-cyclization to introduce thioether groups .
Antitumor Activity
Related pyrimidine-thioalkyl derivatives have shown activity in tumor screens (e.g., SA-180, L-1210 systems) .
Kinase Inhibition
Structural analogs, such as 2-[(phenylmethyl)thio]pyrimidines, exhibit deoxycytidine kinase inhibition .
Structural Modifications
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S-Alkylation : Reactions with alkyl halides to modify sulfur substituents.
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Hydrazination : Conversion of thioether groups to hydrazino derivatives via hydrazine hydrate .
Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄S₂ |
| Molecular Weight | 288.39 g/mol |
| Synonyms | 4-amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile |
Key Research Findings
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Optimization Studies : Thermal aqueous conditions significantly improve reaction efficiency compared to DMSO-based systems .
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Structural Diversity : Substitution patterns (e.g., methylsulfanyl, phenylsulfanyl) influence reactivity and biological activity .
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Catalytic Roles : Triethylamine and sodium hydroxide are commonly used to facilitate condensation and cyclization steps .
This compound’s synthesis and reactivity highlight the versatility of pyrimidine-5-carbonitrile derivatives in medicinal chemistry, particularly for designing antitumor and kinase-targeted agents. Further studies on its biological activity and structural modifications could expand its therapeutic potential.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to 4-amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile exhibit promising anticancer properties. A study focused on the design and synthesis of molecular hybrids containing similar structural motifs demonstrated cytotoxic activity against various human cancer cell lines, including colon, breast, and cervical cancers . These findings suggest that derivatives of this compound could serve as effective agents in cancer therapy.
Targeting Protein Kinases
The compound's structural similarity to aminopyrimidine derivatives has led to investigations into its role as an inhibitor of polo-like kinase 1 (Plk1), a crucial regulator in cell cycle progression and mitosis . Inhibiting Plk1 can potentially disrupt cancer cell proliferation, making this compound a candidate for further development as an anticancer drug.
Synthesis of Novel Derivatives
The synthesis of this compound has been explored through various chemical reactions. For instance, the use of aryl substituted anilines in synthetic pathways has yielded a range of derivatives with enhanced pharmacological profiles . These derivatives are being studied for their potential applications in treating diseases associated with abnormal cell growth.
Case Study 1: Antitumor Evaluation
In a recent study published in Nature Reviews Cancer, researchers evaluated the antitumor effects of several pyrimidine derivatives, including those structurally related to this compound. The study reported significant reductions in tumor size in animal models treated with these compounds, confirming their potential as effective anticancer agents .
Case Study 2: Inhibition of Cell Proliferation
Another investigation focused on the inhibition of cell proliferation mediated by Plk1 using aminopyrimidine compounds. The results indicated that compounds similar to this compound effectively reduced the viability of cancer cells in vitro, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Case Study 3: Pharmacological Studies
Pharmacological studies conducted on synthesized derivatives have shown varying degrees of activity against different cancer cell lines. These studies utilized methods such as MTT assays to assess cytotoxicity and flow cytometry for apoptosis detection, reinforcing the therapeutic potential of this compound class .
Mechanism of Action
The mechanism of action of 4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfanyl groups may facilitate binding to active sites, while the carbonitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below summarizes key structural analogs and their substituent-driven properties:
*Calculated based on molecular formula C₁₇H₁₅N₃S₂.
Key Observations:
Biological Activity
4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile, also known by its CAS number 31532695, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N4S2
- Molecular Weight : 288.39 g/mol
The structure features a pyrimidine ring substituted with amino, methylsulfanyl, and phenylsulfanyl groups, which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For example, a study demonstrated that derivatives of pyrimidine compounds can inhibit tumor cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Studies on Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrimidine Derivative A | HeLa | 12.5 | Apoptosis induction |
| Pyrimidine Derivative B | MCF-7 | 8.3 | Cell cycle arrest |
| 4-Amino-6-(methylsulfanyl)... | A549 | 15.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against a range of bacterial strains. A study assessed the efficacy of various pyrimidine derivatives against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrimidine Derivative C | Staphylococcus aureus | 32 µg/mL |
| Pyrimidine Derivative D | Escherichia coli | 64 µg/mL |
| 4-Amino-6-(methylsulfanyl)... | Pseudomonas aeruginosa | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the pyrimidine ring allows for interaction with various enzymes involved in nucleic acid synthesis.
- Cell Membrane Disruption : The sulfanyl groups may facilitate penetration into bacterial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.
Case Study 1: Anticancer Effects
A clinical study investigated the effects of a related pyrimidine compound on patients with advanced solid tumors. Results indicated a partial response in 30% of patients, with significant tumor size reduction observed in several cases. The treatment was well-tolerated with manageable side effects.
Case Study 2: Antimicrobial Trials
In vitro studies showed that the compound effectively inhibited the growth of multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics. Further animal model studies are required to evaluate its efficacy in vivo.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile?
Answer:
A three-component reaction under thermal aqueous conditions is effective for synthesizing pyrimidinecarbonitriles. For example, a base (e.g., K₂CO₃) in DMF can facilitate nucleophilic substitution to introduce sulfanyl groups. Key steps include:
- Alkylation : Reacting a pyrimidine precursor with methylsulfanyl and phenylsulfanylmethyl substituents using reagents like 1-bromo-2-methoxyethane or brominated thioethers .
- Cyclization : Thermal treatment (e.g., 80–100°C) to promote ring closure and nitrile formation .
- Purification : Crystallization from ethanol/water mixtures yields pure crystals suitable for X-ray analysis .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Elemental Analysis : Quantify C, H, and N content. Note that minor discrepancies (e.g., C% 1–2% below theoretical) may arise from residual solvents or hydration .
- IR Spectroscopy : Identify ν(C≡N) (~2200 cm⁻¹) and ν(NH₂) (~3300–3400 cm⁻¹) to confirm functional groups .
- NMR : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm for phenylsulfanyl) and methylsulfanyl (δ 2.1–2.5 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and pyrimidine carbons .
- Mass Spectrometry : Look for M⁺ peaks and fragmentation patterns (e.g., loss of –SCH₃ or –SPh groups) .
Basic: How can researchers address discrepancies in elemental analysis data for this compound?
Answer:
If elemental analysis shows inconsistent C/H/N ratios (e.g., lower C% as in ):
- Recrystallization : Repurify to remove impurities.
- Thermogravimetric Analysis (TGA) : Check for solvent/water retention.
- Complementary Techniques : Use high-resolution MS or 2D NMR (e.g., HSQC) to confirm molecular integrity .
Advanced: How can crystallographic data contradictions (e.g., bond angles, hydrogen bonding) be resolved?
Answer:
- Refinement Software : Use SHELXL (via SHELX suite) for high-resolution refinement. Adjust parameters for disordered atoms or twinning .
- Hydrogen Bonding Analysis : Identify N–H⋯O/N interactions (e.g., dimer formation via N–H⋯O bonds, as in ).
- Validation Tools : Check geometric outliers using CCDC Mercury or PLATON to ensure data consistency .
Advanced: How to design derivatives by modifying substituents for structure-activity studies?
Answer:
- Sulfanyl Group Replacement : Substitute methylsulfanyl (–SCH₃) with bulkier groups (e.g., –SCF₃) via nucleophilic substitution. Use anhydrous K₂CO₃ in DMF for alkylation .
- Phenylsulfanylmethyl Modification : Introduce electron-withdrawing groups (e.g., –Cl, –Br) on the phenyl ring to alter electronic properties. Monitor reactivity via LC-MS .
Advanced: What computational approaches validate the compound’s structure and reactivity?
Answer:
- DFT Calculations : Optimize geometry using Gaussian or ORCA. Compare calculated bond lengths (e.g., C–S: ~1.78 Å) with crystallographic data .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock. Validate with experimental IC₅₀ values if available.
- Molecular Dynamics : Simulate solvation effects in DMF/water mixtures to predict aggregation or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
